molecular formula C15H8N4O3S3 B2452194 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681170-99-0

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2452194
CAS No.: 681170-99-0
M. Wt: 388.43
InChI Key: RRKAECAFDHEOAT-UHFFFAOYSA-N
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Description

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound with a molecular formula of C15H8N4O3S3 and a molecular weight of 388.43 g/mol This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole derivatives with benzothiazole carboxylic acid under specific conditions . The reaction may require the use of catalysts, such as phosphorus pentasulfide (P4S10), and solvents like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole or benzothiazole rings .

Scientific Research Applications

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The nitrothiophene group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one exhibit similar biological activities.

    Benzothiazole Derivatives: Compounds such as 1-(benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid have comparable structural features and applications.

Uniqueness

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of nitrothiophene and thiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O3S3/c20-14(8-1-2-10-12(3-8)25-7-16-10)18-15-17-11(6-24-15)13-4-9(5-23-13)19(21)22/h1-7H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKAECAFDHEOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-])SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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